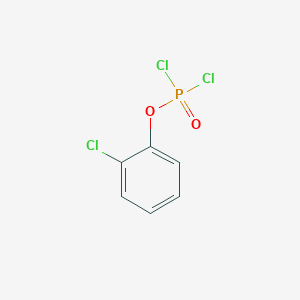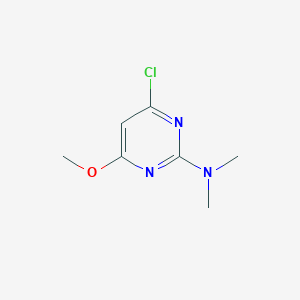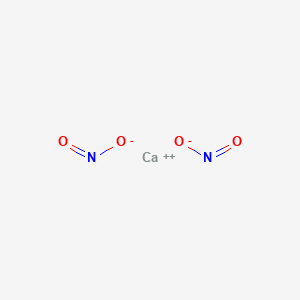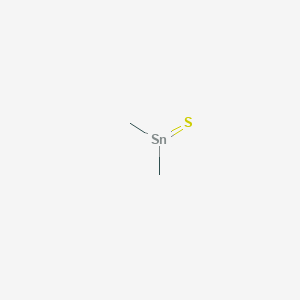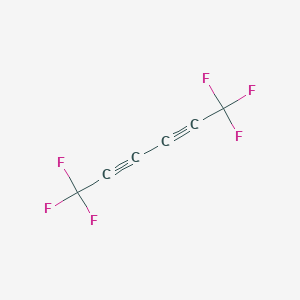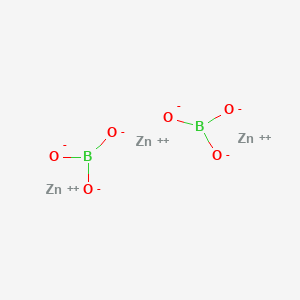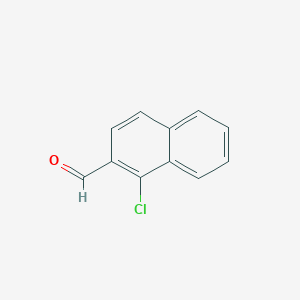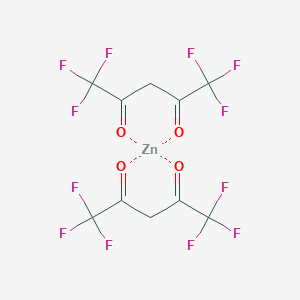
2,5-Dimethyldiphenylmethane
描述
2,5-Dimethyldiphenylmethane (DMDPM) is a chemical compound that belongs to the class of diarylmethanes. It is a colorless, crystalline solid that is widely used in scientific research due to its unique properties. DMDPM has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 2,5-Dimethyldiphenylmethane involves its ability to undergo a photo-induced electron transfer (PET) reaction with hydroxyl radicals. This reaction results in the formation of a highly fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
2,5-Dimethyldiphenylmethane has been found to possess a wide range of biochemical and physiological effects. It has been shown to protect cells against oxidative stress by scavenging hydroxyl radicals. 2,5-Dimethyldiphenylmethane has also been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 2,5-Dimethyldiphenylmethane in lab experiments is its high sensitivity and selectivity for hydroxyl radicals. It is also relatively easy to synthesize and can be easily incorporated into various experimental protocols. However, one of the limitations of using 2,5-Dimethyldiphenylmethane is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research involving 2,5-Dimethyldiphenylmethane. One area of research is the development of new fluorescent probes based on the structure of 2,5-Dimethyldiphenylmethane for the detection of other reactive oxygen species. Another area of research is the development of new synthetic methods for the production of 2,5-Dimethyldiphenylmethane and related compounds. Finally, further research is needed to fully understand the biochemical and physiological effects of 2,5-Dimethyldiphenylmethane and its potential applications in the field of medicine.
科学研究应用
2,5-Dimethyldiphenylmethane has been widely used in scientific research as a fluorescent probe for the detection of hydroxyl radicals. Hydroxyl radicals are highly reactive species that are involved in a wide range of biological processes, including oxidative stress, DNA damage, and aging. 2,5-Dimethyldiphenylmethane has also been used as a fluorescent probe for the detection of other reactive oxygen species, such as superoxide and singlet oxygen.
属性
CAS 编号 |
13540-50-6 |
|---|---|
产品名称 |
2,5-Dimethyldiphenylmethane |
分子式 |
C15H16 |
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-benzyl-1,4-dimethylbenzene |
InChI |
InChI=1S/C15H16/c1-12-8-9-13(2)15(10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
LJBGURBFHJJQQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC2=CC=CC=C2 |
其他 CAS 编号 |
13540-50-6 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

